molecular formula C13H21N3O3 B2492722 Tert-butyl 4-(4-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate CAS No. 2375274-63-6

Tert-butyl 4-(4-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate

Cat. No.: B2492722
CAS No.: 2375274-63-6
M. Wt: 267.329
InChI Key: DOUWFYFJIDPQBV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate: is a compound that features a piperidine ring substituted with an oxazole moiety and a tert-butyl ester group

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(4-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate plays a role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific context within the biochemical system .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . It can also have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the oxazole moiety and the tert-butyl ester group. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the piperidine ring, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole or piperidine rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology: In biological research, the compound can be used to study the interactions of oxazole-containing molecules with biological targets, such as enzymes or receptors.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable scaffold for drug development. It can be used in the design of new therapeutic agents for various diseases.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials, particularly those requiring specific structural features provided by the oxazole and piperidine rings.

Comparison with Similar Compounds

    Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound features a similar piperidine ring but with a different substituent on the aromatic ring.

    Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Another similar compound with a different substituent pattern.

Uniqueness: Tert-butyl 4-(4-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate is unique due to the presence of the oxazole moiety, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 4-(4-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)19-12(17)16-6-4-9(5-7-16)11-10(14)8-18-15-11/h8-9H,4-7,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUWFYFJIDPQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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